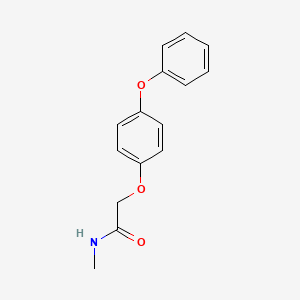![molecular formula C19H14N2O4 B14189947 4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid CAS No. 920986-86-3](/img/structure/B14189947.png)
4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid is a chemical compound with the molecular formula C₁₉H₁₄N₂O₄. It is known for its unique structure, which includes a phenylcarbamoyl group attached to a pyridinyl ring, which is further connected to a benzoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of Phenylcarbamoyl Pyridine: The initial step involves the reaction of 4-aminopyridine with phenyl isocyanate to form 4-(phenylcarbamoyl)pyridine.
Coupling with Benzoic Acid Derivative: The next step involves the coupling of the phenylcarbamoyl pyridine with a benzoic acid derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. The phenylcarbamoyl group can interact with enzymes or receptors, modulating their activity. The pyridinyl and benzoic acid moieties may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-(Pyridin-2-yloxy)benzoic acid: Similar in structure but lacks the phenylcarbamoyl group.
4-(Phenylcarbamoyl)pyridine: Contains the phenylcarbamoyl group but lacks the benzoic acid moiety.
Uniqueness
4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid is unique due to the presence of both the phenylcarbamoyl and benzoic acid groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
920986-86-3 |
|---|---|
分子式 |
C19H14N2O4 |
分子量 |
334.3 g/mol |
IUPAC名 |
4-[4-(phenylcarbamoyl)pyridin-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C19H14N2O4/c22-18(21-15-4-2-1-3-5-15)14-10-11-20-17(12-14)25-16-8-6-13(7-9-16)19(23)24/h1-12H,(H,21,22)(H,23,24) |
InChIキー |
VWFAJVQMLDQBSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14189904.png)

![N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide](/img/structure/B14189913.png)
![2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189918.png)
![2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide](/img/structure/B14189924.png)





